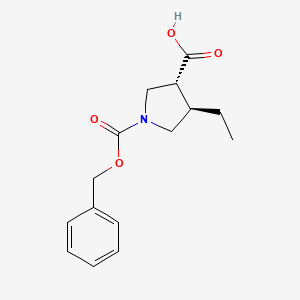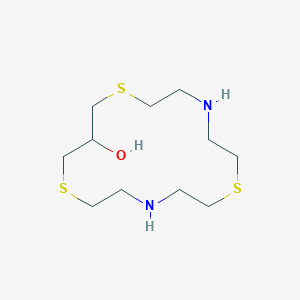
tert-Butyl (2,6-dibromopyridin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2,6-dibromopyridin-3-yl)carbamate: is a chemical compound with the molecular formula C10H12Br2N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and carbamate functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,6-dibromopyridin-3-yl)carbamate typically involves the bromination of pyridine derivatives followed by the introduction of the carbamate group. One common method includes:
Bromination: Starting with 2,6-dibromopyridine, the compound is subjected to bromination using bromine or a bromine source in the presence of a catalyst.
Carbamate Formation: The brominated pyridine is then reacted with tert-butyl chloroformate and a base such as triethylamine to form the carbamate group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atoms in tert-Butyl (2,6-dibromopyridin-3-yl)carbamate can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the pyridine ring.
Hydrolysis: tert-Butylamine and carbon dioxide.
科学研究应用
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a building block in drug discovery and development.
Biological Studies: Used in studies to understand the interactions of pyridine derivatives with biological systems.
Industry:
Material Science:
Agriculture: Investigated for use in the synthesis of agrochemicals.
作用机制
The mechanism of action of tert-Butyl (2,6-dibromopyridin-3-yl)carbamate involves its interaction with molecular targets through its bromine and carbamate groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific biological context. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
- tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Comparison:
- Functional Groups: tert-Butyl (2,6-dibromopyridin-3-yl)carbamate contains bromine atoms, which are not present in the similar compounds listed.
- Reactivity: The presence of bromine atoms makes this compound more reactive in nucleophilic substitution reactions compared to its analogs.
- Applications: While all these compounds have potential applications in synthesis and research, the specific properties of this compound make it particularly useful in studies involving halogenated pyridine derivatives.
属性
分子式 |
C10H12Br2N2O2 |
|---|---|
分子量 |
352.02 g/mol |
IUPAC 名称 |
tert-butyl N-(2,6-dibromopyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H12Br2N2O2/c1-10(2,3)16-9(15)13-6-4-5-7(11)14-8(6)12/h4-5H,1-3H3,(H,13,15) |
InChI 键 |
YYAUICQVVRBKMG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


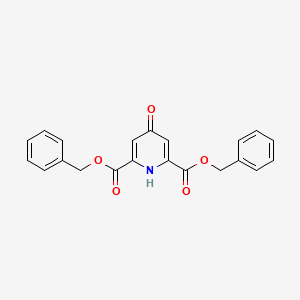
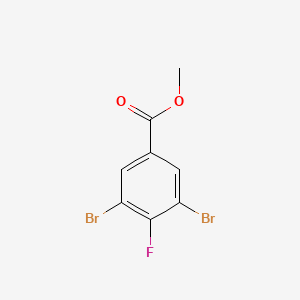

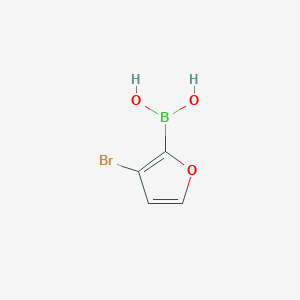
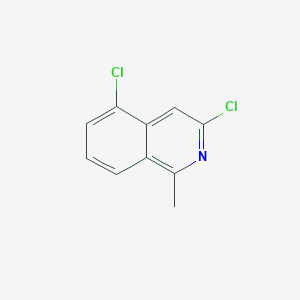
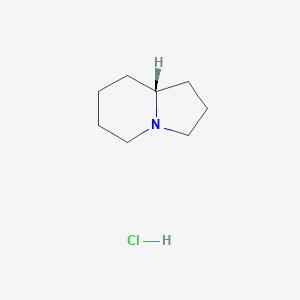
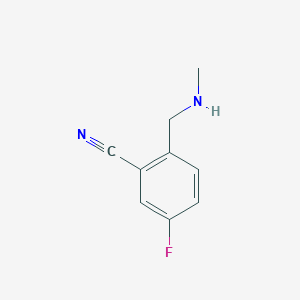

![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)


